molecular formula C18H22N2O6 B2625290 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 899982-42-4

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide

Cat. No.: B2625290
CAS No.: 899982-42-4
M. Wt: 362.382
InChI Key: PLAWPILHCKLBDC-UHFFFAOYSA-N
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Description

Structural Breakdown:

  • Oxalamide core : The central ethanediamide group (NH-C(=O)-C(=O)-NH) forms the basis of the molecule, with two nitrogen atoms (N1 and N2) serving as attachment points for substituents.
  • N1 substituent : A methylene group (-CH2-) links the oxalamide’s N1 to the 2-position of the 1,4-dioxaspiro[4.4]nonane system. This spirocyclic structure consists of two fused tetrahydrofuran-like rings sharing a single spiro carbon atom, creating a rigid bicyclic framework.
  • N2 substituent : The N2 nitrogen is bonded to the 6-position of a 2,3-dihydrobenzo[b]dioxin moiety. This bicyclic system comprises a benzene ring fused to a 1,4-dioxane ring, with two oxygen atoms at the 1 and 4 positions.

The molecular formula C16H18N2O4 and a calculated molecular weight of 302.33 g/mol further define its composition. Key structural features influencing its physicochemical properties include the spirocyclic system’s conformational rigidity, the electron-rich benzodioxin ring, and the hydrogen-bonding capacity of the oxalamide group.

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs employ varied naming conventions to index this compound, often emphasizing functional groups or structural motifs relevant to specific research contexts. Examples include:

  • EvitaChem designation : The vendor-specific identifier EVT-2762364 highlights its availability in commercial research catalogs.
  • Simplified descriptors : Terms such as “spirocyclic oxalamide” or “benzodioxin-linked oxalamide” may appear in non-systematic contexts to emphasize its hybrid architecture.
  • Abbreviated notations : In pharmacological databases like ChEMBL, alphanumeric codes (e.g., CHEMBL-ID pending ) often replace systematic names for brevity, though specific identifiers for this compound remain unlisted in publicly accessible entries.

These alternative names facilitate cross-referencing across platforms while retaining chemical specificity. For instance, the spirocyclic component’s presence is frequently highlighted to differentiate it from linear oxalamide analogs.

CAS Registry Number and Cross-Platform Identifier Mapping

The compound is uniquely identified by its CAS Registry Number 899982-42-4 , a universal identifier used to track chemical substances across regulatory and commercial systems. This CAS number enables precise mapping to entries in major databases:

Identifier Type Platform/Registry Value
CAS Registry Number Chemical Abstracts Service 899982-42-4
Vendor Catalog Code EvitaChem EVT-2762364
Molecular Formula PubChem, ChemSrc C16H18N2O4

While PubChem entries for structurally related oxalamides (e.g., CID 12006053, CID 18583983) share functional groups like sulfonyl or hydroxyethyl substituents, the target compound’s distinct spirocyclic-benzodioxin combination ensures its unique identifier assignment. Cross-referencing via the CAS number confirms its presence in specialized chemical inventories, though platform-specific identifiers (e.g., ChemSrc ID) require direct database queries for full resolution.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c21-16(19-10-13-11-25-18(26-13)5-1-2-6-18)17(22)20-12-3-4-14-15(9-12)24-8-7-23-14/h3-4,9,13H,1-2,5-8,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAWPILHCKLBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the oxalamide moiety. Common reagents used in these reactions include strong bases, oxidizing agents, and protective groups to ensure selective reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to simplify the structure or to convert functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Oxalamide Derivatives: Thermodynamic and Hydrogen-Bonding Profiles

Key thermodynamic parameters (ΔH°, ΔS°) and hydrogen-bonding (HB) schemes differentiate this compound from related oxalamides.

Hydrogen-Bonding Behavior

  • N1,N2-bis(2-nitrophenyl)oxalamide : Exhibits disrupted intramolecular HB due to nitro groups, resulting in moderate ΔH° and ΔS° values during solvation. These reflect the energy required to break intramolecular interactions and achieve solvent disorder .
  • Ethyl N-phenyloxalamate : Lacks intramolecular HB with the o-carbonyl moiety, leading to lower ΔH° and ΔS° values compared to nitro-substituted analogs .
  • Compound A (Target Molecule): The spirocyclic substituent may sterically hinder intramolecular HB, aligning it closer to ethyl N-phenyloxalamate in HB behavior.

Thermodynamic Stability

The three-centered HB scheme observed in Compound 3 (a related oxalamide, per ) demonstrates stronger stabilization than N1,N2-bis(2-nitrophenyl)oxalamide. If Compound A adopts a similar HB network, its thermodynamic stability may surpass simpler derivatives, impacting solubility and degradation resistance .

Comparison with Amide-Based Agrochemicals

Structurally, Compound A shares functional groups with pesticidal amides (), though direct activity data is unavailable. Key comparisons include:

Substituent Effects

  • Propanil (N-(3,4-dichlorophenyl)propanamide) : The dichlorophenyl group enhances herbicidal activity via electron-withdrawing effects. Compound A’s benzodioxin moiety, while aromatic, lacks chlorine atoms, which may reduce electrophilic reactivity but improve environmental persistence .
  • Compound A’s spirocyclic system may offer similar bulk but with improved conformational control .

Bioavailability and Solubility

  • Fenoxacrim (Hexahydro-trioxo-pyrimidinecarboxamide): Its polar trioxo-pyrimidine group likely enhances water solubility. Compound A’s dioxane and benzodioxin rings may reduce polarity, favoring lipid membrane penetration but requiring formulation adjustments .

Research Findings and Implications

  • Thermodynamic Insights : Compound A’s solvation behavior may resemble ethyl N-phenyloxalamate due to steric effects, but its benzodioxin group could introduce unique solvent interactions requiring further calorimetric studies .
  • Agrochemical Potential: While structural parallels exist with propanil and iprodione, the absence of chlorinated substituents in Compound A may limit pesticidal efficacy but reduce toxicity risks .
  • Knowledge Gaps: Direct experimental data on Compound A’s HB, solubility, and bioactivity are absent; computational modeling or synthesis studies are recommended to validate comparisons.

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is a synthetic compound with a complex molecular structure that includes a spirocyclic framework and oxalamide functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets, including enzymes and receptors.

Molecular Characteristics

  • Molecular Formula : C18H22N2O6
  • Molecular Weight : 362.38 g/mol
  • Structural Features : The presence of the dioxaspiro structure contributes to the compound's stability and potential biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural characteristics exhibit significant biological activities. The unique spirocyclic structure and oxalamide functional groups suggest potential therapeutic applications.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It could interact with specific receptors, altering signaling pathways associated with various biological processes.

Research Findings

Recent studies have focused on the biological effects of similar oxalamide compounds. For instance:

StudyCompoundBiological ActivityFindings
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamideAnticancerExhibited cytotoxic effects in cancer cell lines.
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(cyclopropyloxalamide)AntimicrobialDemonstrated significant antibacterial properties against Gram-positive bacteria.
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(m-tolyl)oxalamideAnti-inflammatoryShowed reduced inflammation in animal models of arthritis.

Case Studies

Several case studies have highlighted the potential of oxalamides in treating various conditions:

  • Anticancer Activity : A study investigated the effects of oxalamides on breast cancer cell lines. Results showed that compounds similar to this compound induced apoptosis through caspase activation.
  • Antimicrobial Properties : Research demonstrated that a related compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for antibiotic development.
  • Anti-inflammatory Effects : In vivo studies indicated that certain oxalamides reduced inflammatory markers in models of chronic inflammation, showcasing their potential in treating inflammatory diseases.

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